

A Comparative Guide to Enzymatic Assays for Ammonium Determination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium

Cat. No.: B10827232

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the accurate quantification of **ammonium** is crucial in various applications, from monitoring cell culture health to assessing enzymatic reaction kinetics and environmental analysis. This guide provides a detailed comparison of the widely used enzymatic assay for **ammonium** determination with two common alternatives: the Berthelot reaction and ion-selective electrodes (ISEs). The performance of each method is supported by experimental data to aid in the selection of the most suitable technique for your specific research needs.

At a Glance: Comparison of Ammonium Determination Methods

Parameter	Enzymatic Assay (Glutamate Dehydrogenase)	Berthelot Reaction	Ion-Selective Electrode (ISE)
Principle	Enzymatic conversion of α -ketoglutarate and ammonium to glutamate with concomitant oxidation of NADPH, measured as a decrease in absorbance at 340 nm.[1]	Reaction of ammonia with phenol and hypochlorite in an alkaline solution to form a blue-green indophenol dye, measured colorimetrically (typically at 630-670 nm).[2][3]	Potentiometric measurement of the potential difference across an ion-selective membrane that is proportional to the concentration of ammonium ions in the sample.
Linear Range	0.2–15 μ g/mL[1]	1.0–30.0 mg/L[4]	0.2 to 18,000 mg/L[5]
Limit of Detection (LOD)	~0.07 mg/L[4]	0.4 mg/L[4]	~10 μ g/L[6]
Precision (%CV)	Within-run: 1.5-2.8%, Between-run: 2.8-4.5%[7]	Typically <10%	6-10%[8]
Specificity	High specificity for ammonia.[1]	Can be affected by amines and amides.[3]	Potential interference from potassium, sodium, and other cations.[9]
Analysis Time	~5-10 minutes[4]	~30-60 minutes[10]	<1 minute per sample after calibration
Sample Preparation	May require deproteinization for biological samples.[3]	Can require clarification for turbid samples.	Minimal, but pH and ionic strength adjustment may be needed.
Key Advantages	High specificity, rapid analysis.	Low cost, suitable for high-throughput screening.	Wide linear range, portable for field use.

Key Disadvantages	Higher cost of reagents.	Slower reaction time, potential for interference.	Lower precision, susceptible to ionic interference.
-------------------	--------------------------	---	---

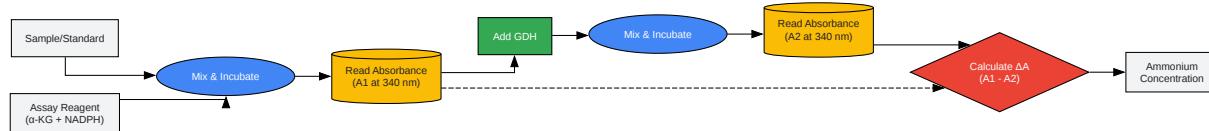
Delving Deeper: Methodologies and Protocols

Enzymatic Assay: The Glutamate Dehydrogenase (GDH) Method

This method offers high specificity for **ammonium** and is based on the following reaction:

The decrease in absorbance at 340 nm, resulting from the oxidation of NADPH to NADP⁺, is directly proportional to the **ammonium** concentration in the sample.[\[1\]](#)

This protocol is based on commercially available kits, such as the Sigma-Aldrich Ammonia Assay Kit (AA0100).[\[1\]](#)


Reagents and Materials:

- Ammonia Assay Reagent (containing α -ketoglutaric acid and NADPH)
- L-Glutamate Dehydrogenase (GDH) solution
- Ammonia Standard Solution
- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes
- Micropipettes

Procedure:

- Reagent Preparation: Reconstitute the Ammonia Assay Reagent with deionized water according to the kit instructions.

- Sample Preparation: Samples should be clear and colorless. If necessary, centrifuge or filter the samples to remove any particulate matter. For biological samples containing protein, deproteinization using a spin filter is recommended to prevent interference.[3] Dilute samples with deionized water to bring the **ammonium** concentration within the linear range of the assay (0.2–15 μ g/mL).[1]
- Assay: a. Pipette 1.0 mL of the reconstituted Ammonia Assay Reagent into a cuvette. b. Add 100 μ L of the sample or standard to the cuvette. c. Mix well and incubate for 5 minutes at room temperature. d. Measure the initial absorbance (A_1) at 340 nm. e. Add 10 μ L of the L-Glutamate Dehydrogenase solution to the cuvette. f. Mix and incubate for 5-10 minutes at room temperature. g. Measure the final absorbance (A_2) at 340 nm.
- Calculation: The change in absorbance ($\Delta A = A_1 - A_2$) is used to determine the **ammonium** concentration by comparing it to a standard curve prepared with known concentrations of the ammonia standard.

[Click to download full resolution via product page](#)

Enzymatic Assay Workflow

Berthelot Reaction

This colorimetric method, first described by Marcellin Berthelot, involves the reaction of ammonia with a phenol derivative and hypochlorite in an alkaline medium to produce a blue-colored indophenol dye.[2] The intensity of the color, measured spectrophotometrically, is proportional to the ammonia concentration.

This protocol is based on a modified Berthelot reaction, often found in commercial kits like the Abcam Ammonia Assay Kit (ab102509).[3]

Reagents and Materials:

- Reagent 1 (containing a phenol derivative and a catalyst)
- Reagent 2 (containing a stabilized hypochlorite solution)
- **Ammonium Chloride Standard**
- Microplate reader capable of measuring absorbance at ~670 nm
- 96-well microplate
- Micropipettes

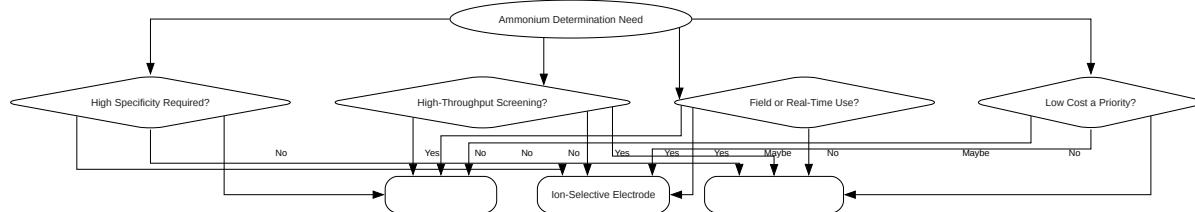
Procedure:

- Sample Preparation: Samples can be tested directly or after dilution with ammonia-free water. For biological samples, deproteinization is recommended.[3]
- Standard Curve Preparation: Prepare a series of standards from the **Ammonium Chloride Standard** solution.
- Assay: a. Add 100 μ L of sample or standard to each well of the 96-well plate. b. Add 80 μ L of Reagent 1 to each well. c. Add 40 μ L of Reagent 2 to each well. d. Mix and incubate at 37°C for 30 minutes. e. Measure the absorbance at 670 nm.
- Calculation: Determine the **ammonium** concentration from the standard curve after subtracting the background reading from the zero standard.

Ion-Selective Electrode (ISE)

An **ammonium** ISE is a potentiometric sensor that measures the activity of **ammonium** ions in a solution. The electrode contains a specific ion-exchange membrane that is permeable only to **ammonium** ions. The potential difference that develops across this membrane is logarithmically proportional to the concentration of **ammonium** ions in the sample.

The following is a general procedure for using an **ammonium** ISE. Refer to the manufacturer's instructions for specific details.


Reagents and Materials:

- **Ammonium** Ion-Selective Electrode
- Reference Electrode
- pH/mV meter or ion meter
- **Ammonium** Standard Solutions (for calibration)
- Ionic Strength Adjustor (ISA) solution
- Magnetic stirrer and stir bar

Procedure:

- Electrode Preparation and Calibration: a. Connect the ISE and reference electrode to the meter. b. Prepare a series of **ammonium** standard solutions of known concentrations. c. Add ISA to each standard solution as recommended by the manufacturer. d. Immerse the electrodes in the standards, from lowest to highest concentration, and record the millivolt readings to generate a calibration curve.
- Sample Measurement: a. Add ISA to the sample in the same ratio as for the standards. b. Immerse the electrodes in the sample. c. Stir at a constant rate and record the stable millivolt reading.
- Calculation: The **ammonium** concentration of the sample is determined from the calibration curve.

Logical Comparison of Methods

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 3. Ammonia Assay Kit - Modified Berthelot Reagent (ab102509) | Abcam [abcam.com]
- 4. tandfonline.com [tandfonline.com]
- 5. azosensors.com [azosensors.com]
- 6. researchgate.net [researchgate.net]
- 7. A new enzymatic cycling method for ammonia assay using NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Passive ammonia monitoring in the United States: comparing three different sampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nico2000.net [nico2000.net]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]
- To cite this document: BenchChem. [A Comparative Guide to Enzymatic Assays for Ammonium Determination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827232#validation-of-an-enzymatic-assay-for-ammonium-determination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com